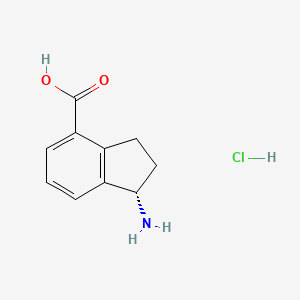
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a tetralin core substituted with four methyl groups and an amine group, which is further converted to its hydrochloride salt
作用机制
Target of Action
Similar compounds have been found to have affinity forretinoic acid receptors (RAR) α, β, and γ , which are nuclear transcription factors.
Mode of Action
Compounds with similar structures have been found to produce ligand-activated transcription of genes that possess retinoic acid responsive elements . This suggests that (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride may interact with its targets to modulate gene expression.
Biochemical Pathways
Compounds that target retinoic acid receptors are known to play a crucial role in the metabolism of plants and living organisms . They are involved in various biochemical pathways, including those related to organic, bioorganic, coordination, and polymer chemistry .
Pharmacokinetics
For instance, a similar compound, TTNPB, is soluble in CHCL3/MeOH (1/1) at 9.80 - 10.20 mg/ml, and also soluble at 10 mM in ethanol and at 25 mM in DMSO .
Result of Action
Compounds that act as retinoic acid receptor agonists are known to inhibit free radical processes and can act as photoactive components of initiating systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the alkylation of tetralin derivatives. For instance, the tetralin core can be alkylated using tert-butyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the methyl groups . The resulting intermediate is then subjected to amination reactions to introduce the methanamine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the amine group to other functional groups like alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetralone derivatives, while substitution reactions can produce a variety of amine derivatives.
科学研究应用
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
相似化合物的比较
Similar Compounds
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl derivatives: These compounds share the tetralin core but differ in the functional groups attached.
Tetralone derivatives: These compounds are similar in structure but contain a ketone group instead of an amine.
Tetralin-based amines: These compounds have similar amine groups but may differ in the substitution pattern on the tetralin ring.
Uniqueness
The uniqueness of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride lies in its specific substitution pattern and the presence of the methanamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14;/h5-6,9H,7-8,10,16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWHDUNZHKRZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)


![N-methylbicyclo[2.2.2]octan-1-aminehydrochloride](/img/structure/B6604411.png)


![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)




![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)
